1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride
Overview
Description
1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 . It is a solid substance and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .
Molecular Structure Analysis
The InChI code for 1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is 1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 176.62 .Scientific Research Applications
Antimicrobial and Antifungal Activity
- Synthesis and Bioactivity : A series of compounds including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, derived from 1-(6-Fluoropyridin-3-yl)ethanamine, were synthesized and tested for antibacterial and antifungal properties. Some showed activities comparable to standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
- Enzyme Inhibition for Alzheimer's Disease : Novel derivatives of 1-(6-Fluoropyridin-3-yl)ethanamine showed significant inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. This is particularly relevant for therapeutic interventions in Alzheimer's disease (Pejchal et al., 2016).
Catalytic Activity in Polymerization
- Ring Opening Polymerization : Zinc complexes bearing ligands derived from 1-(6-Fluoropyridin-3-yl)ethanamine showed high catalytic activity in the ring opening polymerization of rac-lactide, which is significant for polymer science applications (Nayab, Lee, & Jeong, 2012).
Efflux Pump Inhibition in Bacterial Strains
- Combatting Antibiotic Resistance : Derivatives of 1-(1H-Indol-3-yl)ethanamine, structurally similar to 1-(6-Fluoropyridin-3-yl)ethanamine, were effective in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant due to overexpression of the NorA efflux pump (Héquet et al., 2014).
DNA Interaction and Cytotoxicity
- Copper(II) Complexes Studies : Cu(II) complexes with ligands related to 1-(6-Fluoropyridin-3-yl)ethanamine showed strong DNA binding propensity and minor structural changes in DNA, highlighting potential biomedical applications (Kumar et al., 2012).
Biocide and Corrosion Inhibition
- Multifunctional Biocide Properties : Similar compounds like 2-(Decyithio)Ethanamine Hydrochloride demonstrated broad spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHJHBOTVQUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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